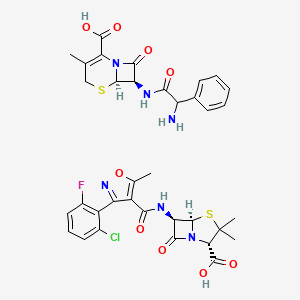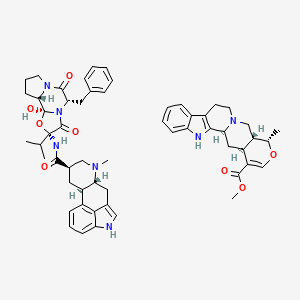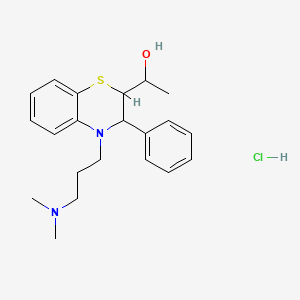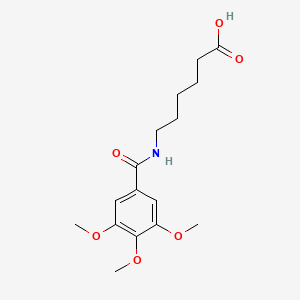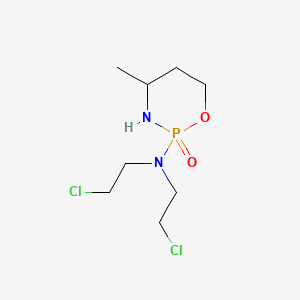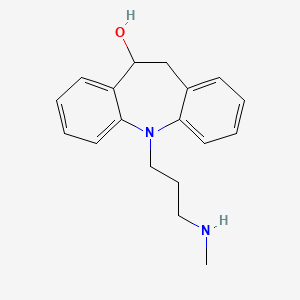
10-Hydroxydesipramine
描述
10-Hydroxydesipramine is a metabolite of desipramine, a tricyclic antidepressant. It is structurally characterized by a hydroxyl group attached to the tenth carbon of the desipramine molecule. This compound is known for its role in the pharmacokinetics and pharmacodynamics of desipramine, contributing to its therapeutic effects and side effects.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 10-Hydroxydesipramine typically involves the hydroxylation of desipramine. This can be achieved through various chemical reactions, including:
Oxidation: Desipramine can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide under controlled conditions to introduce the hydroxyl group at the tenth carbon.
Biotransformation: Microbial or enzymatic hydroxylation using specific strains of bacteria or enzymes can selectively hydroxylate desipramine at the tenth carbon.
Industrial Production Methods: Industrial production of this compound may involve large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:
Reaction Optimization: Fine-tuning reaction parameters such as temperature, pH, and reaction time to maximize the yield of this compound.
Purification: Techniques such as crystallization, chromatography, and recrystallization are employed to purify the compound to meet industrial standards.
化学反应分析
Types of Reactions: 10-Hydroxydesipramine undergoes various chemical reactions, including:
Oxidation: Further oxidation can convert the hydroxyl group to a carbonyl group, forming desipramine-10-one.
Reduction: The hydroxyl group can be reduced back to a hydrogen atom, regenerating desipramine.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, amines, thiols.
Major Products:
Desipramine-10-one: Formed through oxidation.
Desipramine: Regenerated through reduction.
Substituted Derivatives: Formed through nucleophilic substitution.
科学研究应用
10-Hydroxydesipramine has several scientific research applications, including:
Pharmacokinetics and Pharmacodynamics: Studying the metabolism and action of desipramine in the body.
Biological Studies: Investigating the effects of hydroxylation on the biological activity of tricyclic antidepressants.
Drug Development: Exploring the potential of hydroxylated metabolites in developing new therapeutic agents.
Toxicology: Assessing the safety and toxicity of desipramine and its metabolites.
作用机制
10-Hydroxydesipramine exerts its effects by interacting with various molecular targets and pathways:
Norepinephrine Reuptake Inhibition: Similar to desipramine, it inhibits the reuptake of norepinephrine, increasing its availability in the synaptic cleft and enhancing neurotransmission.
Serotonin Reuptake Inhibition: It also inhibits serotonin reuptake, though to a lesser extent, contributing to its antidepressant effects.
Receptor Modulation: It may interact with adrenergic, serotonergic, and histaminergic receptors, influencing mood and behavior.
相似化合物的比较
Desipramine: The parent compound, a tricyclic antidepressant.
2-Hydroxydesipramine: Another hydroxylated metabolite of desipramine.
Nortriptyline: A structurally similar tricyclic antidepressant.
Uniqueness: 10-Hydroxydesipramine is unique due to its specific hydroxylation at the tenth carbon, which influences its pharmacokinetic and pharmacodynamic properties. This modification can alter its interaction with biological targets and its overall therapeutic profile compared to other similar compounds.
属性
IUPAC Name |
11-[3-(methylamino)propyl]-5,6-dihydrobenzo[b][1]benzazepin-5-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O/c1-19-11-6-12-20-16-9-4-2-7-14(16)13-18(21)15-8-3-5-10-17(15)20/h2-5,7-10,18-19,21H,6,11-13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJUOHFIJUQSMCP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCCN1C2=CC=CC=C2CC(C3=CC=CC=C31)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10960585 | |
| Record name | 5-[3-(Methylamino)propyl]-10,11-dihydro-5H-dibenzo[b,f]azepin-10-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10960585 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4014-82-8 | |
| Record name | 10-Hydroxydesipramine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004014828 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-[3-(Methylamino)propyl]-10,11-dihydro-5H-dibenzo[b,f]azepin-10-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10960585 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


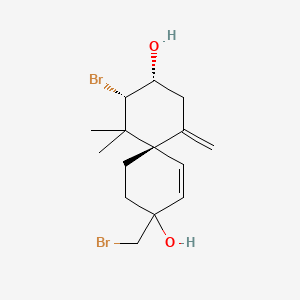
![(3r,11Bs)-9-methoxy-1,3,4,6,7,11b-hexahydro-2h-pyrido[2,1-a]isoquinoline-3-carboxylic acid](/img/structure/B1200587.png)
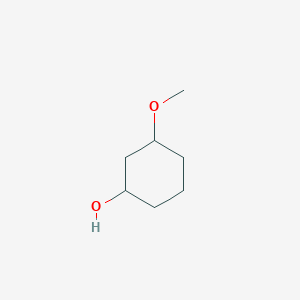

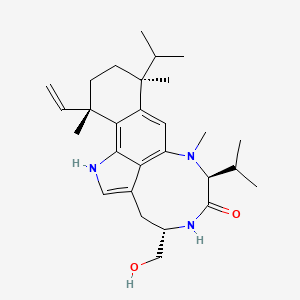
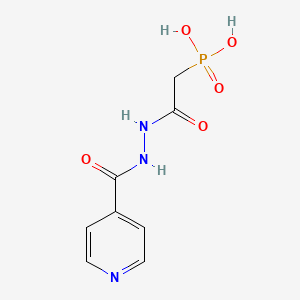
![2-amino-N-[4-amino-3-[3-amino-6-[1-(methylamino)ethyl]oxan-2-yl]oxy-2,5-dihydroxy-6-methoxycyclohexyl]-N-methylacetamide](/img/structure/B1200596.png)
